![molecular formula C8H8ClFS B14350711 1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene CAS No. 98181-84-1](/img/structure/B14350711.png)
1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a chlorine atom at the 1-position and a fluoromethylsulfanyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as 1-chloro-4-methylbenzene.
Fluoromethylation: The methyl group is then converted to a fluoromethyl group using reagents like fluoromethylsulfonyl chloride under specific reaction conditions.
Thioether Formation: The fluoromethyl group is further reacted with a thiol compound to form the fluoromethylsulfanyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation Reactions: The fluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Phenolic Derivatives: Formed from nucleophilic substitution.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Hydrocarbons: Formed from reduction reactions.
Applications De Recherche Scientifique
1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The fluoromethylsulfanyl group can also participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a fluoromethylsulfanyl group.
1-Chloro-4-(methylthio)benzene: Similar structure but with a methylthio group instead of a fluoromethylsulfanyl group.
1-Chloro-4-(fluoromethyl)benzene: Similar structure but without the sulfanyl group.
Uniqueness
1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene is unique due to the presence of both a fluoromethyl and a sulfanyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
98181-84-1 |
|---|---|
Formule moléculaire |
C8H8ClFS |
Poids moléculaire |
190.67 g/mol |
Nom IUPAC |
1-chloro-4-(fluoromethylsulfanylmethyl)benzene |
InChI |
InChI=1S/C8H8ClFS/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5-6H2 |
Clé InChI |
RRXKEIOFKZKLMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSCF)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)
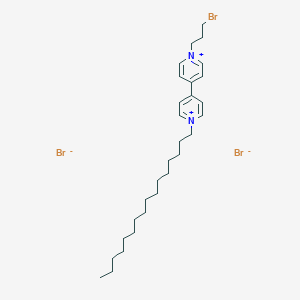
![Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate](/img/structure/B14350644.png)
![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)
![4-[(2-Methoxyethoxy)methoxy]but-1-ene](/img/structure/B14350652.png)
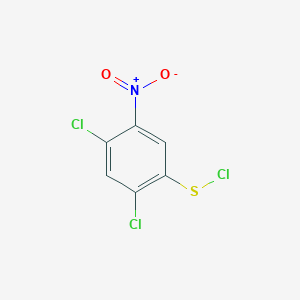
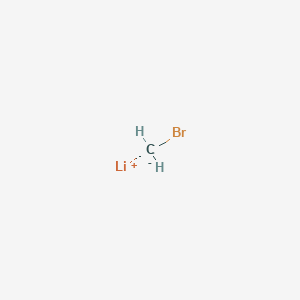
![N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14350681.png)
![4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14350689.png)
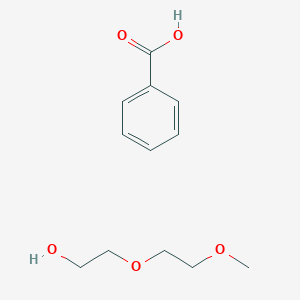
![N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide](/img/structure/B14350699.png)
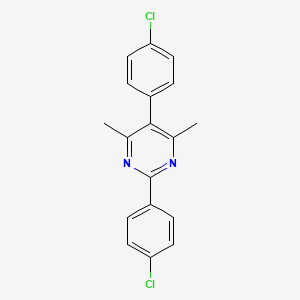
![2,2'-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one]](/img/structure/B14350710.png)
